1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused benzene and imidazole ring system, with a phenyl group attached to the nitrogen atom. Its unique structure makes it a valuable scaffold in drug design and various industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to be key components in functional molecules used in a diverse range of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
It’s known that imidazole derivatives can induce passivating defects, improving charge transport and flattening the surface morphology . This suggests that the compound may interact with its targets to modify their structure or function, leading to changes in their activity.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes due to their versatile nature .
Result of Action
It’s known that imidazole derivatives can effectively inhibit microtubule assembly formation , suggesting that this compound may have similar effects.
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by the presence or absence of certain substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: It is used in the design of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar structure but with the phenyl group attached to a different position.
Benzimidazole: The parent compound without the phenyl group.
1H-benzo[d]imidazol-2-yl)phenylmethanone: A derivative with a methanone group.
Uniqueness: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
3-phenyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMPQQPQSTVRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163888 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14813-85-5 | |
Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14813-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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